molecular formula C8H15N B14620552 3-Ethenyl-1-methylpiperidine CAS No. 57502-64-4

3-Ethenyl-1-methylpiperidine

Cat. No.: B14620552
CAS No.: 57502-64-4
M. Wt: 125.21 g/mol
InChI Key: HAEXMTHECJCALW-UHFFFAOYSA-N
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Description

3-Ethenyl-1-methylpiperidine is a piperidine derivative featuring a methyl group at the 1-position and an ethenyl (vinyl) group at the 3-position of the piperidine ring. Piperidine derivatives are widely studied for their applications in medicinal chemistry, material science, and organic synthesis due to their conformational flexibility and functional group diversity . The ethenyl group in this compound likely enhances reactivity in polymerization or cycloaddition reactions, distinguishing it from analogs with bulkier or more polar substituents.

Properties

CAS No.

57502-64-4

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-ethenyl-1-methylpiperidine

InChI

InChI=1S/C8H15N/c1-3-8-5-4-6-9(2)7-8/h3,8H,1,4-7H2,2H3

InChI Key

HAEXMTHECJCALW-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-1-methylpiperidine can be achieved through various methods. One common approach involves the alkylation of piperidine with an appropriate vinyl halide under basic conditions. Another method includes the use of Grignard reagents to introduce the ethenyl group onto the piperidine ring.

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of pyridine derivatives followed by functional group transformations. The use of palladium or nickel catalysts is common in these processes to ensure high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenyl-1-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon or nickel catalysts.

    Substitution: Alkyl halides and acyl halides are commonly used reagents.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Ethyl-substituted piperidines.

    Substitution: Various alkylated or acylated piperidine derivatives.

Scientific Research Applications

3-Ethenyl-1-methylpiperidine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethenyl-1-methylpiperidine involves its interaction with various molecular targets. The ethenyl group allows for conjugation with other molecules, facilitating the formation of covalent bonds. The nitrogen atom in the piperidine ring can act as a nucleophile, participating in various biochemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Ethenyl-1-methylpiperidine with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Reactivity

Compound Substituent at 3-Position Key Reactivity/Properties
This compound Ethenyl (vinyl) High reactivity in addition reactions (e.g., Diels-Alder), potential monomer for polymers.
3-(Aminomethyl)-1-methylpiperidine Aminomethyl Polar, forms hydrogen bonds; used in pharmaceutical intermediates
1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine Nitrophenyl Electron-withdrawing nitro group enhances nonlinear optic properties
1-Acetyl-3-ethylpiperidin-4-one Acetyl, ethyl Amide functionality supports antimicrobial and anti-inflammatory activities
  • Ethenyl vs. Aminomethyl: The ethenyl group’s sp² hybridization enables conjugation and electrophilic reactivity, contrasting with the nucleophilic amine in 3-(aminomethyl)-1-methylpiperidine. This makes the former more suited for materials science (e.g., conductive polymers) .
  • Ethenyl vs. Nitrophenyl: The nitro group in nitrophenyl derivatives introduces strong electron-withdrawing effects, enhancing optical properties but reducing solubility compared to the nonpolar ethenyl group .

Physicochemical Properties

Property This compound (Predicted) 3-(Aminomethyl)-1-methylpiperidine Phenyl(piperidin-1-yl)methanone
Molecular Weight (g/mol) ~139.2 128.2 203.3
Polarity Low (nonpolar ethenyl) High (polar amine) Moderate (aromatic ketone)
Boiling Point ~150–160°C (estimated) 220–230°C 300–310°C
Solubility Miscible in organic solvents Water-soluble (amine protonation) Soluble in polar aprotic solvents
  • The ethenyl group reduces polarity compared to aminomethyl or ketone-containing analogs, favoring solubility in nonpolar solvents.

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